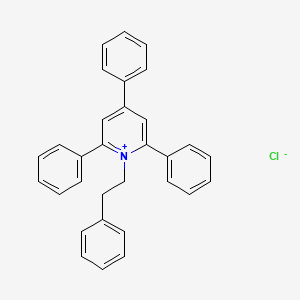
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride is a complex organic compound with a unique structure characterized by a pyridinium core substituted with phenyl groups at positions 2, 4, and 6, and a phenylethyl group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride typically involves the cyclotrimerization of benzonitrile with phenylacetylene. This reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the pyridinium ring . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound. Optimization of reaction parameters and the use of robust catalysts are essential for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl-substituted pyridinium oxides, while reduction can produce phenylethyl-substituted pyridines.
Aplicaciones Científicas De Investigación
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism by which 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The phenyl groups and the pyridinium core play a crucial role in binding to these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but with a different counterion, this compound is used in photochemical reactions and as a sensitizer in photooxidation processes.
2,4,6-Triphenylpyridine: Lacks the pyridinium ion but shares the triphenyl substitution pattern, used in organic synthesis and materials science.
Uniqueness
2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium chloride is unique due to its specific substitution pattern and the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
89930-93-8 |
|---|---|
Fórmula molecular |
C31H26ClN |
Peso molecular |
448.0 g/mol |
Nombre IUPAC |
2,4,6-triphenyl-1-(2-phenylethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C31H26N.ClH/c1-5-13-25(14-6-1)21-22-32-30(27-17-9-3-10-18-27)23-29(26-15-7-2-8-16-26)24-31(32)28-19-11-4-12-20-28;/h1-20,23-24H,21-22H2;1H/q+1;/p-1 |
Clave InChI |
NYGICXXPGIWFOM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


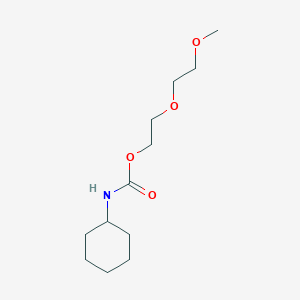

![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
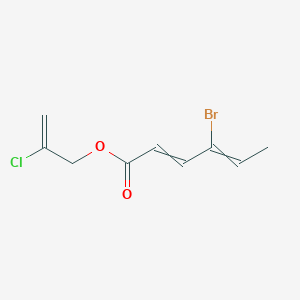
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
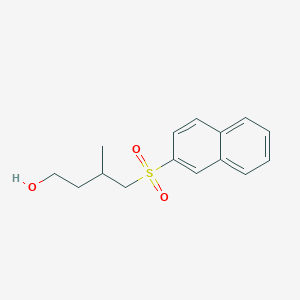
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
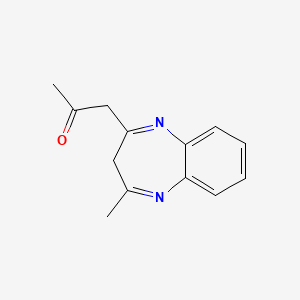
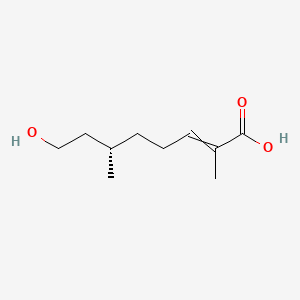
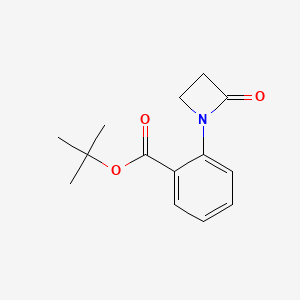
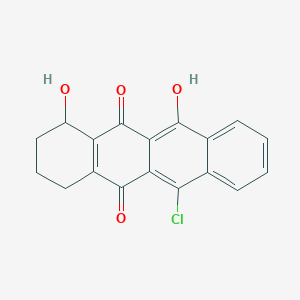

![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
